1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
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Overview
Description
Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Benzo[d]imidazole is a fused ring compound that is planar and aromatic, with nitrogen atoms at positions 1 and 3. The methylsulfonyl group is a sulfur-containing group that is often involved in drug molecules due to its ability to increase solubility and membrane permeability .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the indole and benzo[d]imidazole rings through a two-carbon linker bearing a methylsulfonyl group. This could potentially be achieved through a series of reactions including functional group interconversions and carbon-carbon bond-forming reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and benzo[d]imidazole rings, which are both aromatic and contribute to the compound’s stability. The methylsulfonyl group would add polarity to the molecule, potentially influencing its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the methylsulfonyl group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the methylsulfonyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would contribute to its stability, while the methylsulfonyl group would add polarity, potentially influencing its solubility in different solvents .Scientific Research Applications
Antimicrobial Activity
- A study by Raga et al. (1992) synthesized and tested compounds including ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol for antimycotic activity, indicating potential antimicrobial applications (Raga et al., 1992).
Anti-inflammatory Activity
- Reddy & Saini (2013) synthesized novel benzo[d]imidazolyl dihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones and evaluated them for anti-inflammatory activity, indicating its potential use in inflammation-related conditions (Reddy & Saini, 2013).
Synthesis of Antibacterial and Antifungal Agents
- A study by Sawant et al. (2011) focused on the synthesis of 2,4,5-trisubstituted-1H-imidazoles, including methylsulfonyl-containing compounds, for antibacterial and antifungal applications (Sawant, Patil, & Baravkar, 2011).
Cytotoxic Activity
- Zhengfen et al. (2017) synthesized hybrid compounds between indolo[b]tetrahydrofuran and imidazolium salts, showing in vitro cytotoxic activity against human tumor cell lines, suggesting its potential in cancer research (Zhengfen et al., 2017).
Synthesis of Novel Compounds
- Poomathi et al. (2015) described the synthesis of spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition, which can lead to novel chemical entities with potential biological activities (Poomathi et al., 2015).
Future Directions
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25(23,24)18-19-14-7-3-5-9-16(14)21(18)12-17(22)20-11-10-13-6-2-4-8-15(13)20/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIWDDZISZXZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone |
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